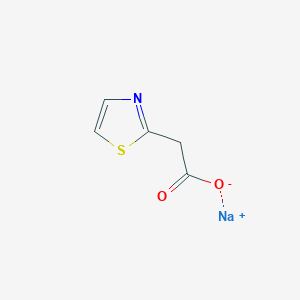
2-Fluoro-4-(3-nitrophenyl)benzonitrile
Descripción general
Descripción
2-Fluoro-4-(3-nitrophenyl)benzonitrile is a chemical compound with the molecular formula C13H7FN2O2 . It has a molecular weight of 242.21 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(3-nitrophenyl)benzonitrile consists of a benzene ring with a fluoro group at the 2nd position and a nitrophenyl group at the 4th position, along with a nitrile group .Physical And Chemical Properties Analysis
2-Fluoro-4-(3-nitrophenyl)benzonitrile has a molecular weight of 242.21 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Intermediates
Compounds structurally related to 2-Fluoro-4-(3-nitrophenyl)benzonitrile serve as intermediates in the synthesis of more complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen, highlights the role of fluoro-nitrophenyl derivatives in pharmaceutical synthesis (Qiu et al., 2009). Similarly, the development of a novel one-pot synthesis method for a radiolabeling precursor of [(18)F]FPEB, used in PET imaging for metabotropic glutamate subtype 5 receptors, exemplifies the utility of fluoro-nitrobenzonitriles in radiotracer preparation (Lim et al., 2014).
Material Science and Biosensors
Research has also extended into materials science, where derivatives of fluoro-nitrophenyl benzonitriles have been explored for their electronic and optical properties. For example, the development of a biosensor platform based on 4-Fluoro-3-nitrophenyl grafted gold electrodes for the electrochemical detection of interleukin-2 protein showcases the potential of such compounds in the fabrication of sensitive biosensing devices (Arya & Park, 2014).
Pharmaceuticals and Therapeutics
Although direct applications in drug development were not found for 2-Fluoro-4-(3-nitrophenyl)benzonitrile, research on related compounds suggests potential utility in designing novel therapeutics. The synthesis of MDV3100, an androgen receptor antagonist, from related fluoro-nitrobenzonitriles, hints at the importance of such structures in developing treatments for conditions like prostate cancer (Zhi-yu, 2012).
Propiedades
IUPAC Name |
2-fluoro-4-(3-nitrophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-13-7-10(4-5-11(13)8-15)9-2-1-3-12(6-9)16(17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTRRCMVIIVEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(3-nitrophenyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)







![Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1457869.png)



![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)